

An In-depth Technical Guide to SRC Gene Expression Across Human Tissues

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression of the Proto-oncogene tyrosine-protein kinase Src (SRC) gene and its protein product across various human tissues. This document is intended for researchers, scientists, and professionals in drug development who are interested in the molecular and cellular functions of SRC, its role in signaling pathways, and its quantification in biological samples.

Introduction to SRC

The SRC gene encodes a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, survival, and migration.[1] As a proto-oncogene, its dysregulation has been implicated in the development and progression of various cancers.[2] The SRC protein is a key component of multiple signaling pathways, acting as a transducer for signals from various cellular receptors, including growth factor receptors and integrins.[3][4] Understanding the baseline expression levels of SRC in different tissues is crucial for elucidating its physiological functions and its role in pathology.

Data Presentation: Quantitative Expression of SRC

The following tables summarize the quantitative expression data for the SRC gene and protein in various human tissues, compiled from publicly available databases.

SRC Gene Expression (RNA-Seq)

The Genotype-Tissue Expression (GTEx) project provides a comprehensive public resource to study tissue-specific gene expression.[5] The data presented below is in Transcripts Per Million (TPM), which normalizes for gene length and sequencing depth.

Tissue	Median TPM
Adipose - Subcutaneous	15.7
Adrenal Gland	25.4
Artery - Aorta	18.9
Artery - Coronary	17.6
Artery - Tibial	20.1
Brain - Cerebellum	45.1
Brain - Cortex	33.8
Breast - Mammary Tissue	14.3
Colon - Sigmoid	22.1
Colon - Transverse	21.5
Esophagus - Mucosa	19.8
Heart - Atrial Appendage	12.6
Heart - Left Ventricle	11.9
Kidney - Cortex	23.7
Liver	10.2
Lung	28.3
Muscle - Skeletal	9.8
Nerve - Tibial	30.5
Ovary	20.9
Pancreas	16.5
Pituitary	35.7
Prostate	18.2
Skin - Sun Exposed (Lower leg)	17.9

Small Intestine - Terminal Ileum	24.6
Spleen	38.9
Stomach	19.4
Testis	15.1
Thyroid	26.8
Uterus	17.2
Vagina	16.4

Data retrieved from the GTEx Portal.^{[5][6]} The gencodeId for SRC is ENSG00000197122.

SRC Protein Abundance

Protein abundance data from mass spectrometry-based proteomics provides a direct measure of the functional molecules in a cell. The data below is presented in parts per million (ppm) as curated by PAXdb, a database of protein abundance across organisms and tissues.^{[1][7]}

Tissue	Abundance (ppm)
Adrenal Gland	54.3
Brain	45.6
Colon	66.6
Esophagus	28.9
Heart	18.5
Kidney	35.1
Liver	20.7
Lung	42.3
Lymph Node	58.9
Ovary	33.4
Pancreas	29.8
Platelets	135.2
Prostate	27.6
Salivary Gland	6.3
Skin	22.1
Spleen	71.4
Stomach	31.5
Testis	45.6
Thyroid	39.8
Uterus	25.9

Data retrieved from PAXdb.^{[7][8]} The protein identifier for SRC is ENSP00000362680.

Experimental Protocols

Detailed methodologies for quantifying SRC gene and protein expression are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions.

Quantitative Real-Time PCR (qPCR) for SRC Gene Expression

This protocol outlines the steps for measuring SRC mRNA levels in tissue samples.

1. RNA Extraction:

- Isolate total RNA from fresh or frozen tissue samples using a TRIzol-based method or a commercially available RNA extraction kit, following the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for intact ribosomal RNA bands.

2. Reverse Transcription:

- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
- Follow the manufacturer's protocol for the reverse transcription reaction.

3. qPCR Reaction:

- Prepare the qPCR reaction mix using a SYBR Green-based master mix.
- Validated Human SRC Primers:
 - Forward Primer: 5'-CTGCTTTGGCGAGGTGTGGATG-3'
 - Reverse Primer: 5'-CCACAGCATACAACACTGCACCAG-3'
- Reaction Setup (per 20 µL reaction):
 - 10 µL 2x SYBR Green Master Mix

- 1 μ L Forward Primer (10 μ M)
- 1 μ L Reverse Primer (10 μ M)
- 2 μ L cDNA template (diluted)
- 6 μ L Nuclease-free water
- Thermal Cycling Conditions:
 - Initial Denaturation: 95°C for 10 minutes
 - 40 Cycles:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 1 minute
 - Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.

4. Data Analysis:

- Determine the cycle threshold (Ct) values for SRC and a reference gene (e.g., GAPDH, ACTB).
- Calculate the relative expression of SRC using the $\Delta\Delta$ Ct method.

Western Blot for SRC Protein Expression

This protocol describes the detection and quantification of SRC protein in tissue lysates.

1. Protein Extraction:

- Homogenize fresh or frozen tissue samples in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

- Denature 20-40 μg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
- Separate the proteins on a 10% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[\[9\]](#)
- Incubate the membrane with a primary antibody against SRC (e.g., Rabbit polyclonal to SRC) overnight at 4°C with gentle agitation. A typical starting dilution is 1:1000.[\[10\]](#)
- Wash the membrane three times for 10 minutes each with TBST.[\[10\]](#)
- Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.[\[9\]](#)
- Wash the membrane three times for 10 minutes each with TBST.[\[10\]](#)

4. Detection and Analysis:

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[\[10\]](#)
- Quantify the band intensity using image analysis software (e.g., ImageJ).
- Normalize the SRC signal to a loading control protein (e.g., GAPDH, β -actin).

Immunohistochemistry (IHC) for SRC Protein Localization

This protocol allows for the visualization of SRC protein expression and localization within tissue sections.

1. Tissue Preparation:

- Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.
- Cut 4-5 μm thick sections and mount them on positively charged slides.

2. Deparaffinization and Rehydration:

- Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

3. Antigen Retrieval:

- Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20 minutes.

4. Staining:

- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
- Block non-specific binding with a blocking serum for 30 minutes.
- Incubate the sections with a primary antibody against SRC (e.g., Mouse monoclonal[6] to active SRC) overnight at 4°C.[11]
- Wash with PBS.
- Incubate with a biotinylated secondary antibody for 30 minutes.
- Wash with PBS.
- Incubate with a streptavidin-HRP complex for 30 minutes.
- Wash with PBS.

5. Visualization and Counterstaining:

- Develop the signal with a DAB chromogen solution.
- Counterstain with hematoxylin.
- Dehydrate the sections, clear in xylene, and mount with a coverslip.

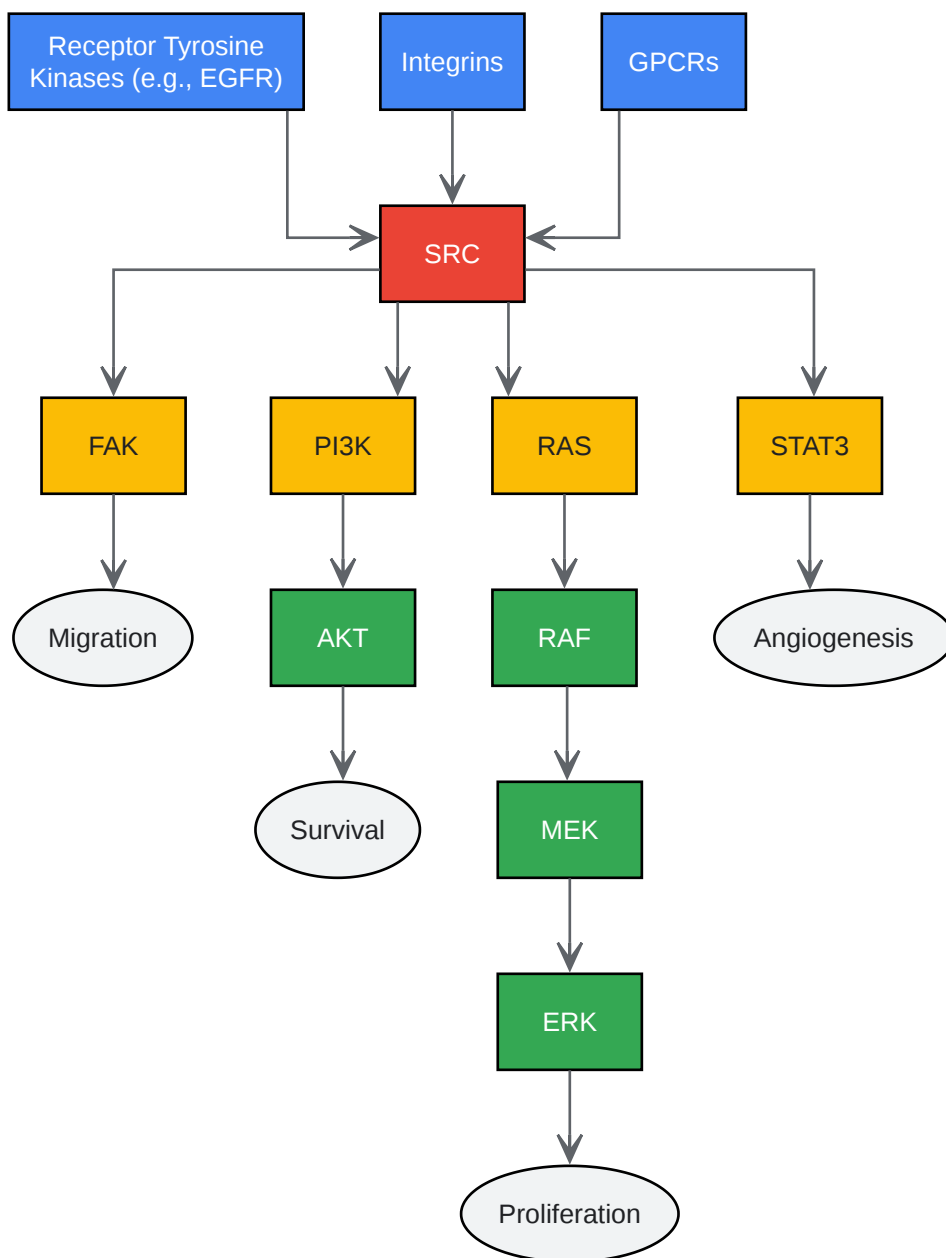
6. Analysis:

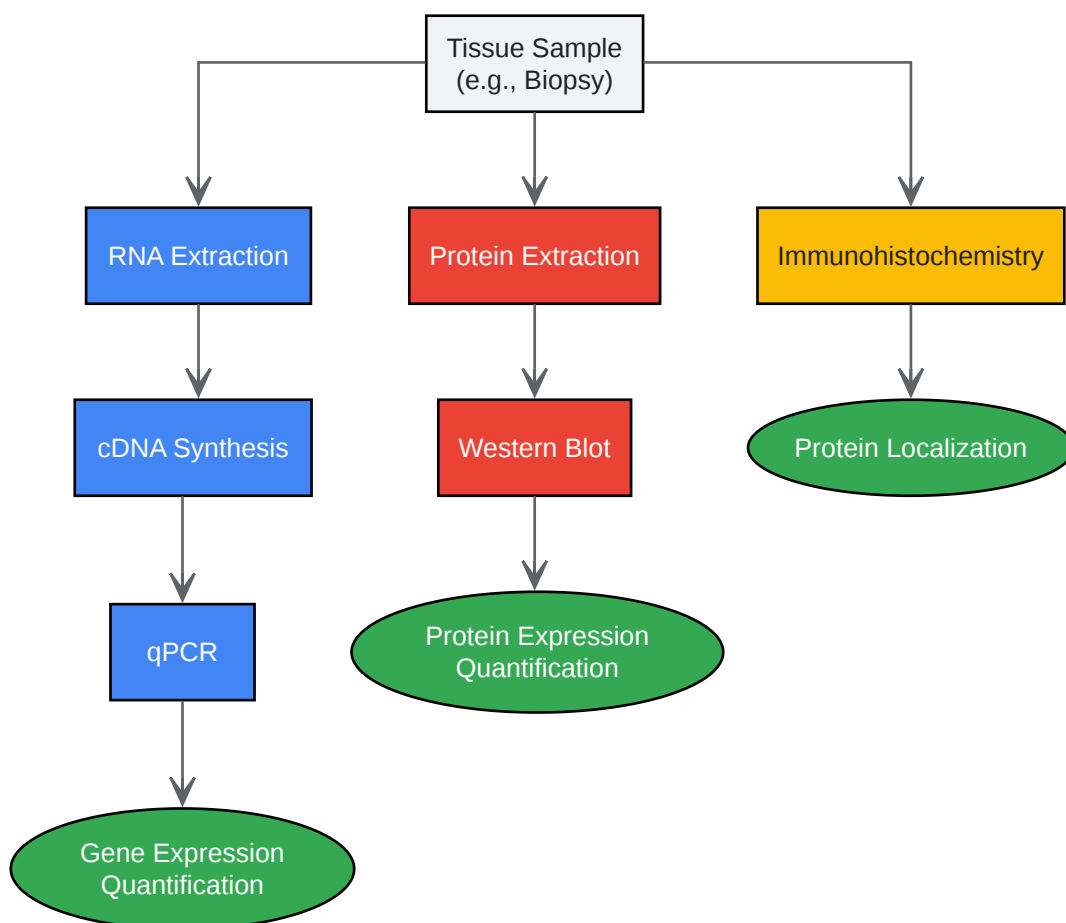
- Examine the slides under a microscope to assess the intensity and subcellular localization of SRC staining.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving SRC and a typical experimental workflow for its analysis.

SRC Signaling Pathways





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